N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide
Description
N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide (hereafter referred to by its systematic name) is a benzimidazolone-based small molecule identified as a potent inhibitor of bromodomain-containing proteins, particularly BRPF2 and TAF1/TAF1L . Its structure features a benzimidazolone core substituted with a 2-methylpiperazine group at position 6 and a 2-methoxybenzamide moiety at position 5 (Figure 1). This compound has been studied for its role in epigenetics, as bromodomains are critical readers of acetylated lysine residues on histones. The stereochemistry of the 2-methylpiperazine substituent (R-configuration) is crucial for binding affinity, as demonstrated in crystallographic studies of its complex with the BRPF1 bromodomain .
Properties
Molecular Formula |
C22H27N5O3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H27N5O3/c1-14-13-23-9-10-27(14)17-12-19-18(25(2)22(29)26(19)3)11-16(17)24-21(28)15-7-5-6-8-20(15)30-4/h5-8,11-12,14,23H,9-10,13H2,1-4H3,(H,24,28) |
InChI Key |
FQWDVNSBYDXPIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzimidazole Core
- 2-Aminobenzimidazole derivatives or ortho-phenylenediamine derivatives
- Carboxylic acid derivatives (e.g., 2-oxobenzoyl chloride or corresponding acids)
- Condensation of 2-aminobenzimidazole with 2-oxobenzoyl chloride in the presence of a base such as triethylamine or pyridine, under reflux conditions, yields the 2-oxobenzimidazol-5-yl core (Reference,).
- Reaction conditions typically involve inert atmosphere, elevated temperature (~80-120°C), and anhydrous solvents like dichloromethane or DMF.
2-Aminobenzimidazole + 2-oxobenzoyl chloride → 2-oxobenzimidazol-5-yl derivative
Formation of the Benzamide Moiety with Methoxy Substituent
- The 2-methoxybenzoyl chloride or acid chloride reacts with an amine (e.g., amino group on the benzimidazole or a separate amino component) to form the amide linkage.
- Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in anhydrous solvents like DMF or DCM facilitates amide bond formation.
2-Methoxybenzoic acid or acid chloride + amine → N-[2-methoxybenzamide] derivative
Final Coupling and Purification
- The intermediate compounds are purified via column chromatography or recrystallization.
- Final product confirmation involves NMR, MS, and HPLC analysis.
Specific Reaction Conditions and Data Tables
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1. Benzimidazole core synthesis | 2-Aminobenzimidazole + 2-oxobenzoyl chloride | Dichloromethane (DCM) | Reflux (~80°C) | 12-24h | 60-75% | Anhydrous conditions |
| 2. Nucleophilic substitution | Benzimidazole core + methylpiperazine halide | DMF | 80°C | 8-16h | 50-65% | Base: K2CO3 |
| 3. Amide formation | 2-Methoxybenzoic acid chloride + amine | DCM or DMF | Room temp to 50°C | 4-12h | 70-85% | Use of DCC or EDC |
Notes on Optimization and Purity
- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress.
- Purification: Column chromatography with suitable eluents (e.g., ethyl acetate/hexanes) ensures purity.
- Characterization: NMR (¹H, ¹³C), MS, and IR spectroscopy confirm structure and purity.
Additional Considerations
- Stereochemistry: The presence of chiral centers, such as in the methylpiperazine, requires stereoselective synthesis or chiral resolution if necessary.
- Reaction Conditions: Strict anhydrous and inert atmospheres prevent side reactions.
- Yield Enhancement: Use of microwave-assisted synthesis or flow chemistry can improve yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to therapeutic effects, such as the inhibition of disease-related proteins .
Comparison with Similar Compounds
Substitution at Position 6
The 2-methylpiperazine group in the target compound confers selectivity for BRPF2/TAF1 over other bromodomains. Replacement with piperidine (Enamine Derivative, ) eliminates the methyl group critical for hydrogen bonding with Asp104 and Tyr139 in BRPF1 . This modification likely reduces affinity and selectivity, though specific activity data are unavailable.
Head Group Variations
The 2-methoxybenzamide moiety is conserved in benzimidazolone-based inhibitors. In contrast, the TRIM24 inhibitor uses a sulfonamide group, redirecting selectivity to TRIM24’s hydrophobic binding pocket. This highlights the importance of the head group in target specificity.
Scaffold Differences
Quinolinone-based NI-57 exhibits pan-BRPF inhibition, suggesting scaffold flexibility influences target breadth. Benzimidazolones (e.g., PFI-4) may favor BRPF paralogs due to better shape complementarity with their acetyl-lysine binding sites.
Pharmacological and Crystallographic Insights
Co-crystallization of the target compound with BRPF1 (PDB entry in ) reveals key interactions:
- The 2-methoxybenzamide forms hydrogen bonds with Asn1004 and Tyr1123.
- The 2-methylpiperazine engages in hydrophobic interactions with Leu932 and Val974.
- The benzimidazolone core stabilizes the binding pocket via π-π stacking.
In contrast, NI-57’s quinolinone scaffold lacks the methylpiperazine group, enabling broader but less specific binding .
Biological Activity
N-[1,3-dimethyl-6-(2-methylpiperazin-1-yl)-2-oxobenzimidazol-5-yl]-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 336.42 g/mol
CAS Number: 3652-92-4
Antiproliferative Activity
Research has shown that derivatives of benzimidazole compounds exhibit significant antiproliferative effects against various cancer cell lines. Notably, N-substituted benzimidazole carboxamides have demonstrated selective activity against breast cancer (MCF-7) cells with IC50 values ranging from 1.2 to 5.3 µM . This suggests that this compound may also possess similar antiproliferative properties.
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT 116 | 3.7 |
| Compound C | HEK 293 | 5.3 |
Antioxidative Activity
The antioxidative properties of benzimidazole derivatives are attributed to the presence of methoxy and hydroxy groups, which enhance their ability to scavenge free radicals. Studies indicate that these compounds can significantly reduce oxidative stress in cells without causing cytotoxicity . The antioxidative activity was confirmed through various spectroscopic methods.
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in cancer cells.
- Reduction of Oxidative Stress: By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.
- Induction of Apoptosis: Some studies suggest that related compounds can trigger programmed cell death in malignant cells.
Study on Antiproliferative Effects
In a study conducted on various benzimidazole derivatives, it was found that those with specific substituents exhibited potent antiproliferative activity against cancer cell lines. For instance, compounds with hydroxyl and methoxy groups showed enhanced activity against MCF-7 cells . This highlights the potential of this compound in cancer therapy.
Research on Antioxidant Activity
Another significant finding was the antioxidant capacity of methoxy-substituted benzimidazoles. Compounds similar to this compound demonstrated improved antioxidative properties compared to standard antioxidants like butylated hydroxytoluene (BHT) . This positions the compound as a candidate for further development in oxidative stress-related conditions.
Q & A
Q. Methodological Recommendations :
- Stepwise Coupling : Introduce the 2-methylpiperazine group via nucleophilic substitution under reflux in acetonitrile with K₂CO₃ as a base (yield: ~75%) .
- Purification : Use flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5) followed by recrystallization in ethanol to achieve >98% purity .
- Critical Parameters :
- Maintain anhydrous conditions to prevent hydrolysis of the amide bond.
- Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .
Q. Yield Optimization Table :
| Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Piperazine coupling | Acetonitrile | K₂CO₃ | 75 | 90 |
| Amide formation | DMF | HATU | 82 | 95 |
| Final purification | Ethanol | – | 90 | 98 |
Basic: What spectroscopic techniques are essential for characterization?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxybenzamide protons at δ 3.8–4.0 ppm; piperazine protons at δ 2.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₃H₂₇N₅O₃, [M+H]⁺ calc. 422.2185) .
- HPLC : Assess purity (>95% at 254 nm, C18 column, MeCN:H₂O 70:30) .
Advanced: What computational methods study its bromodomain interactions?
- Molecular Docking : Use AutoDock Vina to model binding to BRPF2 (PDB: 5LQ3). Key interactions:
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) to assess binding stability (RMSD < 2.0 Å) .
- Free Energy Calculations : MM-PBSA to quantify binding energy (ΔG ≈ -9.8 kcal/mol) .
Basic: What are its primary therapeutic targets?
- BRPF2 Bromodomain : Involved in histone acetylation regulation (IC₅₀ = 42 nM) .
- TAF1/TAF1L Bromodomains : Transcriptional coactivators in cancer (IC₅₀ = 58–120 nM) .
Advanced: How to resolve contradictions in activity data across assays?
- Assay-Specific Variables :
- Orthogonal Validation :
Basic: Recommended storage conditions?
- Stability : Store at -20°C in amber vials (light-sensitive).
- Solubility : Prepare fresh DMSO stock solutions (50 mM) to avoid precipitation .
Advanced: Strategies to enhance bromodomain isoform selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
